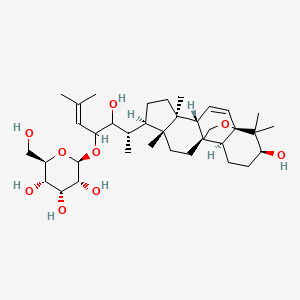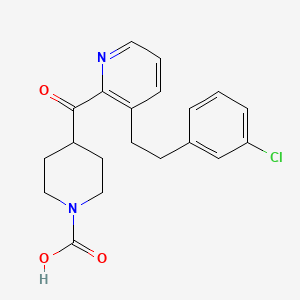
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid is a complex organic compound that features a piperidine ring, a picolinoyl group, and a chlorophenethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Picolinoyl Group: This can be achieved by reacting picolinic acid with an appropriate chlorinating agent to form picolinoyl chloride.
Attachment of the Chlorophenethyl Group: The picolinoyl chloride is then reacted with 3-chlorophenethylamine under basic conditions to form the intermediate 3-(3-chlorophenethyl)picolinoyl chloride.
Formation of the Piperidine Ring: The intermediate is then reacted with piperidine-1-carboxylic acid under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenethyl derivatives.
科学研究应用
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of 4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-1-carboxylic acid and its derivatives share structural similarities.
Picolinoyl Compounds: Compounds containing the picolinoyl group, such as picolinic acid derivatives.
Chlorophenethyl Compounds: Compounds like 3-chlorophenethylamine and its derivatives.
Uniqueness
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities
属性
分子式 |
C20H21ClN2O3 |
|---|---|
分子量 |
372.8 g/mol |
IUPAC 名称 |
4-[3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C20H21ClN2O3/c21-17-5-1-3-14(13-17)6-7-15-4-2-10-22-18(15)19(24)16-8-11-23(12-9-16)20(25)26/h1-5,10,13,16H,6-9,11-12H2,(H,25,26) |
InChI 键 |
JFVOJRUOMYKLOC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13402658.png)
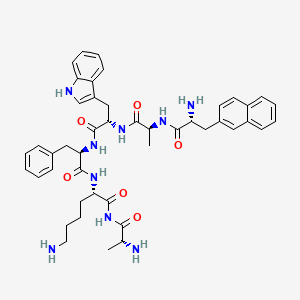
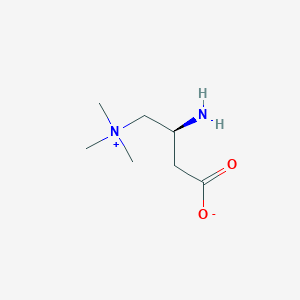
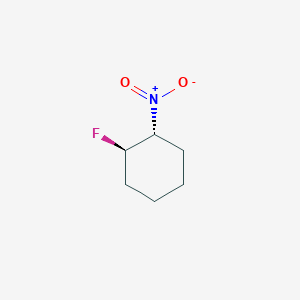

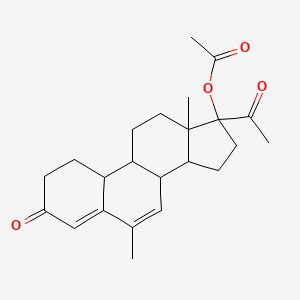

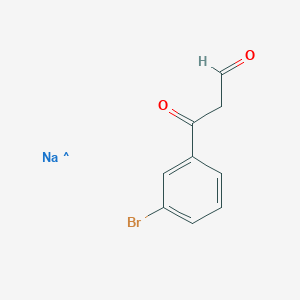
![[Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate](/img/structure/B13402715.png)
![4-[[(4-Methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13402720.png)
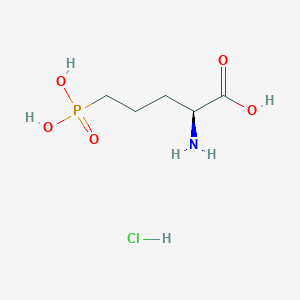
![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)
